molecular formula C22H19FN4O B5565665 8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide

8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide

Cat. No.: B5565665
M. Wt: 374.4 g/mol
InChI Key: AIQUQUXLSZUSLF-UHFFFAOYSA-N
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Description

8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H19FN4O and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.15428940 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of quinoline derivatives in antimicrobial applications, including their efficacy against Mycobacterium tuberculosis and multi-drug resistant strains. Novel ofloxacin derivatives, which share a structural resemblance to the compound , have shown significant in vitro and in vivo antimycobacterial activities. These compounds were synthesized from tetrafluoro benzoic acid and evaluated for their effectiveness against various Mycobacterium species. The most active compounds exhibited low MIC (Minimum Inhibitory Concentration) values, indicating strong antimycobacterial potency, and in animal models, significantly reduced bacterial load in lung and spleen tissues (Dinakaran et al., 2008).

Cancer Research

In the realm of cancer research, quinoline derivatives have been explored for their cytotoxic activities against various cancer cell lines. Compounds synthesized from benzo[b][1,6]naphthyridines, structurally related to the compound of interest, demonstrated potent cytotoxic properties in in vitro assays against leukemia and carcinoma cell lines. Some derivatives showed IC50 values less than 10 nM, indicating their high efficacy in inhibiting cancer cell growth. These findings suggest a promising avenue for developing new anticancer agents based on quinoline derivatives (Deady et al., 2003).

Fluorescent Probes for Biological Imaging

Quinoline derivatives have also found application as fluorescent probes for biological imaging. A study on tri-cyclic pyrano[3,2-f]quinoline derivatives, synthesized via a HCl-mediated ring closure reaction, revealed their potential as fluorophores for staining cultured HeLa cells. These compounds can bind with protein molecules, highlighting their utility in cell imaging and as tools for studying various biological processes (Majumdar et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

The application of quinoline derivatives extends into the field of materials science, particularly in the development of OLEDs. 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents have been studied as emitting materials in OLEDs, demonstrating the influence of substitution on electroluminescence, turn-on voltage, and external quantum efficiency. These findings indicate the potential of such compounds in enhancing OLED performance, offering avenues for the development of bright and efficient display technologies (and et al., 2001).

Properties

IUPAC Name

8-fluoro-N-methyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-15-6-3-4-9-20(15)27-14-16(12-24-27)13-26(2)22(28)19-11-10-17-7-5-8-18(23)21(17)25-19/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQUQUXLSZUSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)CN(C)C(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.